molecular formula C18H31N3O4S B1451458 [(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate CAS No. 1019331-40-8

[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate

Cat. No. B1451458
M. Wt: 385.5 g/mol
InChI Key: XNFKYZNHUXUSTM-UHFFFAOYSA-N
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Description

[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate, also known as CPMP, is an important chemical compound in the field of medicinal chemistry. It is a sulfate salt of an amine and has been used in various scientific research applications. CPMP has been used in the synthesis of various drugs and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

Ligand Design in Catalysis

[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate is utilized in the design of ligands for catalytic processes. Studies have shown that ligands similar in structure, such as bis(pyridin-2-ylmethyl)amine and its derivatives, are effective in forming diiron(III) complexes which function as catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). This illustrates the compound's potential in facilitating important chemical transformations.

Synthesis of Novel Complexes

In another application, similar pyridin-ylmethylamine structures are used in the synthesis of novel complexes. For instance, palladacycles with chelate rings have been designed using bi- and tridentate ligands with indole cores, demonstrating the compound's utility in creating new chemical entities with potential catalytic applications (Singh et al., 2017).

Magnetic and Spectroscopic Analysis

The compound's structural analogs have been used in the magnetic and spectroscopic analysis of Ruthenium(II) complexes (Gómez et al., 2006). This indicates the relevance of such structures in understanding the properties of transition metal complexes, which is crucial in fields like materials science and catalysis.

Catalytic Applications

Pyridin-ylmethylamine structures are significant in the synthesis of group 10 metal complexes, which have applications as catalysts in chemical reactions like aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006). These findings highlight the compound's role in developing efficient and selective catalysts.

Polymerization Catalysts

Compounds with a similar structure have been used to synthesize Cobalt(II) complexes, which demonstrated catalytic activity in the polymerization of methyl methacrylate, indicating the potential use of [(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate in polymer science (Ahn et al., 2016).

Formation of Fe(III)-Hydroperoxo Complexes

Research involving similar aminopyridyl ligands has led to the synthesis and characterization of Fe(II) mononuclear complexes, contributing to the understanding of iron's coordination chemistry, which is relevant in fields like bioinorganic chemistry (Martinho et al., 2007).

Imidazo[1,2-a]pyridin-3-amine Derivatives

Compounds structurally related have been synthesized as N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, showcasing the utility of these structures in developing novel chemical entities (Ghorbani‐Vaghei & Amiri, 2014).

Anticancer Activity

Additionally, the structural analogs of the compound have been evaluated for their anticancer activity, as seen in the synthesis and evaluation of piperazine-2,6-dione derivatives (Kumar et al., 2013). This suggests possible biomedical applications of similar compounds.

properties

IUPAC Name

1-(1-cyclohexylpiperidin-3-yl)-N-(pyridin-3-ylmethyl)methanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3.H2O4S/c1-2-8-18(9-3-1)21-11-5-7-17(15-21)14-20-13-16-6-4-10-19-12-16;1-5(2,3)4/h4,6,10,12,17-18,20H,1-3,5,7-9,11,13-15H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFKYZNHUXUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CNCC3=CN=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Liu, ZA Hilton, SM Cramer - Analytical chemistry, 2008 - ACS Publications
Displacer lead compounds were selected from a commercially available database to identify potential selective displacers for a binary protein mixture in ion exchange chromatography. …
Number of citations: 20 pubs.acs.org
CJ Morrison, SM Cramer - Biotechnology progress, 2009 - Wiley Online Library
A robotic high‐throughput displacer screen was developed and employed to identify chemically selective displacers for several protein pairs in cation exchange chromatography. This …
Number of citations: 10 aiche.onlinelibrary.wiley.com
CJ Morrison - 2010 - search.proquest.com
The effective purification of proteins plays a vital role for applications ranging from the production of biopharmaceuticals to the fractionation of complex biological mixtures for …
Number of citations: 2 search.proquest.com

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